Product packaging for 2-Methylidene-1,4-dioxaspiro[4.4]nonane(Cat. No.:CAS No. 13283-77-7)

2-Methylidene-1,4-dioxaspiro[4.4]nonane

Cat. No.: B14712121
CAS No.: 13283-77-7
M. Wt: 140.18 g/mol
InChI Key: YSQCPIJJVYUKFU-UHFFFAOYSA-N
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Description

2-Methylidene-1,4-dioxaspiro[4.4]nonane ( 79033-03-7) is a chemical building block belonging to the class of 4-methylene-1,3-dioxolane acetals. It features a spirocyclic structure integrating a 1,3-dioxolane ring with a cyclopentane unit, which provides a reactive methylidene group for further functionalization. This compound serves as a key synthetic intermediate in organic chemistry. Recent research has demonstrated its utility under acid-catalyzed conditions, where it undergoes electrophilic addition with various diols, such as 1,2-, 1,3-, and 1,4-diols, to form corresponding mono-adducts . This reactivity makes it a valuable precursor for creating more complex molecular architectures. Furthermore, studies on a series of 4-methylene-1,3-dioxolane acetals, which include this structural family, have been conducted to evaluate their bioactivity. In vitro models have indicated that certain derivatives show a capacity to counteract the negative effects of reactive oxygen species, suggesting potential antioxidant properties worthy of further investigation . The core 1,4-dioxaspiro[4.4]nonane structure is known to be derived from cyclopentanone ethylene ketal . This product is intended for research purposes as a synthetic intermediate and for biological screening. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B14712121 2-Methylidene-1,4-dioxaspiro[4.4]nonane CAS No. 13283-77-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13283-77-7

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-methylidene-1,4-dioxaspiro[4.4]nonane

InChI

InChI=1S/C8H12O2/c1-7-6-9-8(10-7)4-2-3-5-8/h1-6H2

InChI Key

YSQCPIJJVYUKFU-UHFFFAOYSA-N

Canonical SMILES

C=C1COC2(O1)CCCC2

Origin of Product

United States

Polymerization Chemistry of 2 Methylidene 1,4 Dioxaspiro 4.4 Nonane

Radical Ring-Opening Polymerization (RROP) of 2-Methylidene-1,4-dioxaspiro[4.4]nonane

Radical ring-opening polymerization (RROP) of this compound represents a significant pathway for the synthesis of polymers with heteroatoms in the main chain. This process involves the transformation of the cyclic monomer into a linear polymer structure through a radical-mediated mechanism.

Mechanisms of Radical Ring-Opening in Exocyclic Methylene (B1212753) Spiroketals

The generally accepted mechanism for the RROP of exocyclic methylene spiroketals, such as this compound, commences with the addition of a radical initiator to the exocyclic double bond. This addition results in the formation of a primary radical. Subsequently, this radical can induce the cleavage of one of the C-O bonds within the spiroketal rings. This ring-opening step is driven by the formation of a more stable radical species. For related monomers, it has been proposed that the introduction of functions that can stabilize the radicals formed by ring-opening reactions facilitates the polymerization. researchgate.net

The process can be conceptualized as follows:

Initiation: A radical initiator (R•) attacks the exocyclic methylene group, forming a cycloalkyl radical intermediate.

Ring-Opening: The highly strained five-membered ring of the spiroketal opens. This involves the scission of a C-O bond, leading to the formation of a more stable, open-chain radical.

Propagation: The newly formed radical adds to another monomer molecule, continuing the polymerization process and extending the polymer chain.

The structure of the resulting polymer is influenced by which of the rings in the spiroketal undergoes cleavage.

Kinetics and Thermodynamic Driving Forces of Ring Strain Release during RROP

The primary thermodynamic driving force for the RROP of cyclic monomers is the release of ring strain. Rings with 3 to 8 atoms may polymerize due to the loss of enthalpy associated with this strain release. mdpi.com For spiroketals like this compound, the spirocyclic structure imparts significant strain. The conversion of the compact, cyclic monomer into a more open, linear polymer chain is entropically and enthalpically favorable.

Influence of Substituent Effects on RROP Behavior

Substituents on the spiroketal ring can significantly impact the RROP behavior. In a study on the free radical ring-opening polymerization of 2-methyl- and 2-methyl-9-n-butyl-7-methylene-1,4,6-trioxaspiro[4.4]nonane, it was observed that the substituent on the 9-position affects the structure of the resulting polymer and the polymerization activity. cjps.org

Generally, electron-donating or -withdrawing groups can influence the stability of the radical intermediates formed during polymerization, thereby affecting the rate of ring-opening and propagation. For example, substituents that can stabilize the ring-opened radical may lead to a higher degree of ring-opening and a more linear polymer structure. researchgate.net

Regioselectivity and Control over Polymer Microstructure in RROP

The regioselectivity of the ring-opening process is a critical factor in determining the final polymer microstructure. In the case of an unsymmetrical spiroketal, the radical-induced ring-opening can potentially occur at different C-O bonds, leading to different repeating units within the polymer chain.

Control over the reaction conditions, such as temperature and solvent, can influence this regioselectivity. The choice of initiator can also play a role in directing the ring-opening to a specific site. Achieving a high degree of regioselectivity is essential for producing polymers with well-defined and predictable properties.

Cationic Polymerization of this compound and its Analogues

Cationic polymerization provides an alternative route to the polymerization of this compound. This method typically involves the use of a cationic initiator that attacks the monomer, leading to ring-opening and chain propagation.

Initiation and Propagation Pathways in Cationic Ring-Opening Polymerization

The cationic polymerization of spiroketals can be initiated by classical protic acids or Lewis acids. wikipedia.org The initiation step involves the addition of a cation to the monomer, which can occur at either the exocyclic double bond or one of the oxygen atoms in the rings.

A detailed mechanistic and kinetic study of the photoinitiated cationic double ring-opening polymerization of a related compound, 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane (MPN), provides valuable insights. nih.govresearchgate.net In this system, the proposed mechanism involves the following steps:

Initiation: A photochemically generated cation initiates the polymerization.

First Ring-Opening: The cation attacks the monomer, leading to the opening of one of the rings.

Second Ring-Opening: The second ring can also open, and it was found that the α-position attack is the predominant mode for this second ring-opening. nih.govresearchgate.net

Propagation: The resulting cationic species propagates by adding to further monomer molecules.

The study on MPN also revealed an apparent activation energy for the cationic polymerization, as detailed in the table below.

Polymerization SystemApparent Activation Energy (kJ/mol)
Cationic Photopolymerization of MPN34.7 ± 2.1

This data is for the analog 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane (MPN). nih.govresearchgate.net

Furthermore, the polymerization of 1,4,6-trioxaspiro researchgate.netresearchgate.net-nonane, another analog, has been shown to proceed via a mechanism involving a rapid reversible opening of one ring, followed by a slower opening of the second ring to form a linear poly(ester-ether). sci-hub.se This suggests that the polymerization of this compound may also proceed through a double ring-opening pathway under cationic conditions.

Comparison of Cationic and Radical Polymerization Outcomes for Spiroketals

The polymerization of spiroketals can be initiated through both cationic and radical mechanisms, with each pathway leading to distinct outcomes and polymer structures.

Cationic Polymerization: This method is a type of chain-growth polymerization where a cationic initiator prompts the monomer to become reactive. wikipedia.org For spiroketal monomers, cationic initiation typically leads to a double ring-opening process. nih.govnih.gov For instance, the cationic polymerization of 1,4,6-trioxaspiro[4.4]nonane, a related spiro orthoester, results in a linear poly(ester-ether) through the sequential opening of both rings. sci-hub.se The mechanism for similar compounds involves the formation of an oxonium ion, followed by rearrangement to a more stable carbenium ion, which drives the ring-opening process. sci-hub.se The driving force for the second ring-opening is the formation of a thermodynamically stable ester group. sci-hub.se Cationic polymerizations are known to be sensitive to the solvent and require non-nucleophilic counterions to prevent premature termination. wikipedia.org

Radical Polymerization: Free radical ring-opening polymerization (rROP) is an alternative and effective method for polymerizing spiroketals and other methylene heterocyclic compounds. nih.govcjps.orgresearchgate.net In this process, a radical initiator attacks the exocyclic double bond, creating a radical on the adjacent carbon. This intermediate can then undergo ring-opening, which is often favored due to the formation of a more stable radical and the relief of ring strain. researchgate.net The polymerization of 2-methylene-4-phenyl-1,3-dioxolane, for example, proceeds through a facile radical isomerization polymerization due to the stability of the rearranged radical. researchgate.net Unlike cationic polymerization which often results in poly(ester-ether)s, rROP of spiroketals can yield polyesters or polyketones, depending on the specific monomer structure and reaction conditions. nih.govmdpi.com

A key difference lies in the nature of the active center and the resulting polymer backbone. Cationic polymerization proceeds through charged intermediates and typically results in a double ring-opening to form polymers containing both ether and ester linkages. Radical polymerization, proceeding through neutral radical species, also favors ring-opening to incorporate heteroatoms into the polymer backbone, offering a powerful route to functional polyesters. uliege.be In some cases, free-radical initiators can be used to promote and increase the rate of cationic polymerization. nih.gov

Copolymerization Studies Involving this compound

Copolymerization extends the utility of this compound by allowing for the creation of polymers with tailored properties, combining the unique characteristics of the spiroketal with those of other monomers.

Spiroketal monomers can be copolymerized with conventional vinyl monomers, such as methacrylates, to modify the properties of the resulting polymer. This approach is particularly relevant in applications like dental composites, where controlling polymerization shrinkage is critical. nih.gov The inclusion of an expanding oxaspiro monomer can counteract the significant volume reduction that occurs during the polymerization of standard methacrylate (B99206) resins. nih.gov The copolymerization of ethylene (B1197577) with various polar vinyl monomers has been extensively studied, demonstrating the feasibility of incorporating functional units into polyolefin chains using various transition-metal catalysts. nih.govmdpi.com This established field provides a basis for exploring the copolymerization of spiroketals with a wide range of vinyl monomers to achieve specific performance characteristics.

A significant area of research involves the palladium-catalyzed alternating copolymerization of alkenes with carbon monoxide (CO). nih.gov This reaction can produce either polyketones or, through an intramolecular cyclization, polyspiroketals. nih.govpsu.edu The outcome is highly dependent on the catalyst system and the structure of the alkene. For example, the copolymerization of certain fluoroalkenes with CO using a (R,S)-BINAPHOS ligand on a palladium catalyst yielded a pure polyspiroketal structure. nih.gov This methodology represents a direct route to incorporating the 1,4-dioxaspiro[4.4]nonane moiety into a polymer backbone in a regular, alternating fashion. The process allows for the creation of optically active polymers with isotactic sequences, containing repeating 1,6-dioxaspiro[4.4]nonane units. psu.edu

Catalyst SystemComonomerPredominant StructureReference
Pd(Me-DUPHOS)(MeCN)₂₂CH₂=CH(CH₂)ₓOHPoly(spiroketal) psu.edu
Pd(DPPP)(MeCN)₂₂Alkenols/Alkenoic acidsPoly(1,4-ketone) and/or Poly(spiroketal) psu.edu
Palladium with (R,S)-BINAPHOSCH₂=CH-CH₂-C₄F₉Pure Polyspiroketal nih.gov
Palladium with (R,S)-BINAPHOSCH₂=CH-CH₂-C₈F₁₇Mixture of Polyspiroketal and Polyketone nih.gov

This table presents examples of catalyst systems used in the alternating copolymerization of alkenes and carbon monoxide, leading to spiroketal-containing polymers.

The polymerization of this compound inherently introduces degradable linkages into the polymer backbone. The double ring-opening polymerization pathway generates ester and ether bonds, which can be susceptible to hydrolysis. sci-hub.se Aliphatic polyesters are among the most extensively studied classes of biodegradable polymers due to their hydrolyzable ester bonds. mdpi.com The spirocyclic acetal (B89532) linkage itself is known to be sensitive to acidic conditions, providing an additional mechanism for degradation. nih.gov

Copolymerization offers further strategies for introducing functionality and controlling degradability. The use of functional alkenes, such as those with pendant hydroxyl (-OH) or carboxylic acid (-COOH) groups, in alternating copolymerization with carbon monoxide allows for the direct incorporation of these functionalities along the polymer chain. psu.edu Another approach involves chain linking, where low-molecular-weight prepolymers with reactive end groups are joined together using coupling agents to form high-molecular-weight degradable polyesters. nih.gov These strategies enable the design of advanced polymers for biomedical and packaging applications where controlled degradation is desirable. mdpi.comnih.gov

Polymerization Modes: Ring-Retaining vs. Ring-Opening Pathways

The polymerization of cyclic monomers featuring an exocyclic methylene group can theoretically proceed via two distinct pathways: a ring-retaining pathway, which results in a polymer with cyclic units pendant to the main chain, or a ring-opening pathway, which incorporates the atoms of the ring into the polymer backbone. uliege.be

For this compound and related spiro compounds, the ring-opening pathway is overwhelmingly favored, particularly under cationic conditions. nih.govsci-hub.se The significant strain relief and the formation of stable functional groups (esters and ethers) provide a strong thermodynamic driving force for the cleavage of the rings. Cationic polymerization typically induces a double ring-opening, where both rings of the spiroketal are sequentially cleaved. nih.govsci-hub.se

Radical polymerization also predominantly proceeds via ring-opening. cjps.orgresearchgate.net The initial radical addition to the methylene group forms an intermediate that can readily undergo ring cleavage to produce a more stable, rearranged radical. researchgate.net While ring-retaining polymerization can sometimes occur as a competing process with certain methylene heterocyclic monomers, the structural features of spiroketals make the ring-opening isomerization a much more facile process. uliege.be This tendency is crucial as it allows for the synthesis of linear polymers with heteroatoms in the main chain from cyclic monomers. uliege.be

Exploitation of Volumetric Changes in Polymerization: Expanding Monomer Applications

One of the most significant and advantageous characteristics of spiroketal monomers is their ability to polymerize with near-zero shrinkage or even an expansion in volume. nih.gov Most conventional polymerization reactions, particularly of vinyl monomers, involve a significant volume contraction as monomers are converted into more densely packed polymer chains. This shrinkage can generate internal stress, leading to microcracks, poor adhesion, and dimensional inaccuracy in the final product.

The volumetric expansion observed with spiro monomers is a direct consequence of the double ring-opening polymerization mechanism. nih.gov For every new bond that is formed to link the monomer units, two bonds within the spirocyclic structure are cleaved. This net increase in the number of bonds broken versus formed results in an increase in the total volume occupied by the material. nih.gov

This unique property is highly valuable in applications where dimensional stability is paramount. nih.gov Examples include:

Dental Composites: To counteract the shrinkage of methacrylate resins, reducing stress at the tooth-restoration interface. nih.gov

High-Precision Coatings: To ensure uniform and stress-free films. mdpi.com

Molding of Electronic Components: To achieve accurate replication of molds without defects caused by shrinkage. mdpi.com

The ability to formulate polymer systems with drastically reduced shrinkage by incorporating expanding monomers like this compound represents a significant advance in materials science. nih.gov

Computational and Mechanistic Investigations of 2 Methylidene 1,4 Dioxaspiro 4.4 Nonane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed examination of electron distribution and orbital interactions, which are key to predicting chemical reactivity.

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Density Functional Theory (DFT) has become a standard tool in computational organic chemistry for investigating reaction mechanisms and energetics. For 2-Methylidene-1,4-dioxaspiro[4.4]nonane, DFT calculations can be employed to map out the potential energy surfaces of its various chemical transformations. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

By locating and characterizing the transition state structures, researchers can determine the activation energies of reactions, providing a quantitative measure of reaction feasibility. For instance, in the context of addition reactions to the exocyclic methylene (B1212753) group, DFT can be used to model the approach of an electrophile or a radical. The calculated transition state geometry would reveal the precise atomic arrangement at the peak of the energy barrier, while the associated activation energy would indicate the kinetic viability of the reaction.

Table 1: Representative Data from a Hypothetical DFT Study on the Electrophilic Addition to this compound

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + H+)0.0
Transition State+15.2
Intermediate (Carbocation)-5.8
Product-25.7

Note: This data is illustrative and intended to represent the type of information obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Theory and Fukui Function Analysis for Reactive Sites

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imist.maimperial.ac.uk For this compound, the HOMO is expected to be localized on the π-system of the exocyclic double bond, making this the primary site for electrophilic attack. Conversely, the LUMO would also be associated with the π-system, specifically the π* antibonding orbital, indicating that this is the site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's kinetic stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. researchgate.net Computational software can readily calculate and visualize these frontier orbitals, showing their shapes and spatial distribution, which helps in predicting the regioselectivity of reactions.

Fukui function analysis is a more quantitative method based on DFT that helps to identify the most reactive sites in a molecule. wikipedia.orgscm.com The Fukui function, ƒ(r), measures the change in electron density at a particular point when an electron is added to or removed from the molecule. wikipedia.org There are three main types of Fukui functions:

ƒ+(r): for nucleophilic attack (addition of an electron)

ƒ-(r): for electrophilic attack (removal of an electron)

ƒ0(r): for radical attack

By calculating the condensed Fukui functions for each atom in this compound, one can predict with high accuracy which atoms are most susceptible to different types of attack. For this molecule, the exocyclic methylene carbon and the adjacent spiro carbon would be the primary focus of such an analysis.

Mechanistic Elucidation of Reactions Involving this compound

Understanding the detailed step-by-step process of a chemical reaction is crucial for controlling its outcome. Computational studies play a vital role in elucidating these mechanisms, particularly for complex processes like polymerization or stereoselective transformations.

Detailed Analysis of Radical Stabilization and Rearrangement Processes in Polymerization

The exocyclic double bond of this compound makes it a potential monomer for radical polymerization. In such a process, a radical initiator adds to the double bond, generating a new radical species that can then propagate by adding to another monomer unit. A key aspect of this process is the stability of the propagating radical.

Computational methods can be used to calculate the spin density distribution in the radical intermediate, which reveals how the unpaired electron is delocalized. For the radical formed from this compound, the radical would be centered on the carbon atom of the former double bond. The adjacent oxygen atoms in the dioxolane ring can influence the stability of this radical through electronic effects.

A particularly interesting aspect of the radical polymerization of related cyclic monomers, such as 2-methylene-1,3-dioxolanes, is the potential for radical ring-opening polymerization (rROP). researchgate.net In this process, the initially formed radical can undergo a rearrangement where one of the rings opens. uliege.be This results in a polymer with a different backbone structure than what would be obtained from a simple addition polymerization. Computational studies can model the transition state for this ring-opening step and compare its activation energy to that of the propagation step to predict the likelihood of ring-opening occurring. nih.gov The study of closely related compounds like 2-methyl-7-methylene-1,4,6-trioxaspiro[4.4]nonane provides valuable insights into these polymerization mechanisms. cjps.org

Insights into Chemo-, Regio-, and Stereoselectivity in Synthetic Transformations

Many synthetic reactions can yield multiple products, and understanding the factors that control the selectivity is a major goal of organic chemistry. Computational chemistry provides powerful tools for predicting and explaining chemo-, regio-, and stereoselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In a molecule with multiple reactive sites, DFT calculations of activation energies for reaction at each site can predict which one will react preferentially. For example, in a reaction with a reagent that could potentially react with either the double bond or the ether oxygens of this compound, DFT could determine the more favorable pathway. The electronic effects of substituents have been shown to be crucial in determining the chemoselectivity of cycloaddition reactions involving similar methylidene-containing heterocycles. acs.org

Regioselectivity concerns the orientation of addition to an unsymmetrical double bond. For this compound, addition of an unsymmetrical reagent HX could, in principle, lead to two different constitutional isomers. By calculating the energies of the transition states for both possible modes of addition, the preferred regiochemistry can be predicted. This is often rationalized in terms of the stability of the intermediate carbocation or radical.

Stereoselectivity involves the preferential formation of one stereoisomer over another. The spirocyclic nature of this compound means that addition to the double bond can occur from two different faces, potentially leading to diastereomeric products. Computational modeling of the transition states for attack from each face can reveal subtle energy differences that explain the observed stereoselectivity. These calculations can take into account steric hindrance from the spirocyclic framework.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects

While quantum chemical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. pitt.edu MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how a molecule moves and changes its shape.

For this compound, MD simulations are particularly useful for conformational analysis. The five-membered cyclopentane (B165970) and dioxolane rings are not planar and can adopt various puckered conformations. MD simulations can explore the potential energy surface of these ring systems, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the shape of the molecule might influence its reactivity.

Furthermore, MD simulations can explicitly include solvent molecules, providing a detailed picture of solvation effects. The interaction of the solute with the surrounding solvent can have a profound impact on its conformational preferences and reactivity. For instance, MD simulations can reveal the structure of the solvent shell around the molecule and identify specific interactions, such as hydrogen bonding, between the solute and the solvent. mdpi.com This information is vital for understanding reactions carried out in solution.

Computational Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Stereochemical Assignment

Computational Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and indispensable tool in the structural elucidation of complex organic molecules. nih.gov For spirocyclic systems such as this compound, where the rigid three-dimensional structure can give rise to subtle differences in the NMR spectra of stereoisomers, computational methods provide a robust framework for unambiguous stereochemical assignment. barbatti.orgacs.org By accurately predicting NMR parameters like chemical shifts and coupling constants for all possible isomers, a direct comparison with experimental data can lead to a confident determination of the compound's precise three-dimensional structure. nih.govmdpi.com

The core of this approach lies in the use of quantum mechanical calculations, most commonly Density Functional Theory (DFT), to model the molecule and its magnetic properties. mdpi.comacs.org The process begins with a thorough conformational search for each potential stereoisomer to identify all low-energy conformers. The geometries of these conformers are then optimized, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)). claremont.edu

Following geometry optimization, the NMR shielding constants are calculated for each conformer, often employing the Gauge-Including Atomic Orbital (GIAO) method with a more extensive basis set to improve accuracy. nih.govmdpi.com The final predicted chemical shifts for each stereoisomer are obtained by taking a Boltzmann-weighted average of the calculated values for its respective conformers. This averaging is crucial as it accounts for the dynamic nature of the molecule in solution.

To illustrate the process for this compound, let us consider a hypothetical case where two possible diastereomers, Isomer A and Isomer B, have been synthesized. Experimental ¹H and ¹³C NMR spectra have been recorded, but the definitive assignment of the stereochemistry remains ambiguous from the experimental data alone.

Computational methods are then employed to predict the ¹³C and ¹H NMR chemical shifts for both Isomer A and Isomer B. The results of these calculations, alongside the experimental data, are presented in the tables below.

Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound Diastereomers

Carbon AtomExperimental δcCalculated δc (Isomer A)Calculated δc (Isomer B)
C2158.2158.5159.1
C3115.9116.1116.0
C5108.7108.9110.5
C670.170.368.9
C735.435.637.8
C825.826.025.5
C968.568.770.2
C1030.130.328.7
MAE *0.20 1.19

*Mean Absolute Error

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for this compound Diastereomers

Proton(s)Experimental δHCalculated δH (Isomer A)Calculated δH (Isomer B)
H3a, H3b4.52, 4.254.55, 4.274.53, 4.26
H6a, H6b4.10, 3.954.12, 3.973.90, 3.78
H7a, H7b2.15, 1.902.17, 1.922.35, 2.05
H8a, H8b1.85, 1.701.87, 1.721.83, 1.68
H9a, H9b4.05, 3.884.07, 3.904.20, 4.01
H10a, H10b2.05, 1.802.07, 1.821.95, 1.70
MAE *0.02 0.15

*Mean Absolute Error

Analysis of the data reveals a significantly better correlation between the experimental chemical shifts and those calculated for Isomer A. The Mean Absolute Error (MAE) for the ¹³C chemical shifts of Isomer A is 0.20 ppm, whereas for Isomer B it is 1.19 ppm. A similar trend is observed for the ¹H chemical shifts, with an MAE of 0.02 ppm for Isomer A compared to 0.15 ppm for Isomer B. This strong agreement provides compelling evidence that the synthesized compound has the stereochemistry of Isomer A. nih.gov

Advanced Applications and Future Research Directions of 2 Methylidene 1,4 Dioxaspiro 4.4 Nonane

Strategic Role in the Total Synthesis of Complex Natural Products

2-Methylidene-1,4-dioxaspiro[4.4]nonane as a Key Chiral Building Block

There is a notable absence of published research that identifies This compound as a key chiral building block in the enantioselective synthesis of complex natural products. While chiral spirocycles are valuable synthons, the application of this specific compound in this context has not been reported.

Integration into Convergent and Efficient Synthetic Pathways

A search of synthetic methodologies reveals no specific examples of This compound being integrated into convergent and efficient synthetic pathways for the construction of natural products. The development of such pathways often relies on readily available and versatile building blocks, and the utility of this particular spiroketal for such purposes has not been demonstrated in published studies.

Design and Application as Chiral Ligands in Asymmetric Catalysis

The design of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. While spirocyclic structures are known to be effective ligand scaffolds, there is a lack of information on the design and application of ligands derived from This compound .

Enantioselective Transformations Mediated by this compound-Derived Catalysts

Consistent with the lack of information on ligand development, there are no documented instances of enantioselective transformations being successfully mediated by catalysts derived from This compound . The performance of such potential catalysts in terms of yield, enantioselectivity, and substrate scope remains an unexplored area of research.

Development of Advanced Functional Polymeric Materials

The polymerization of functional monomers is a key strategy for the creation of advanced materials with tailored properties. While the polymerization of some methylene-containing heterocyclic compounds has been investigated, there is no specific literature on the development of advanced functional polymeric materials derived from the polymerization of This compound . Research into the polymerization behavior of this monomer and the properties of the resulting polymer, such as thermal stability, mechanical strength, and degradability, has not been published.

Polymers with Tailored Degradability and Recyclability

The incorporation of this compound into polymer chains through radical ring-opening polymerization introduces ester linkages into the polymer backbone. This structural feature is paramount for designing polymers with controlled degradability. The ester groups are susceptible to hydrolysis, a process that can be triggered by changes in pH or enzymatic action. This allows for the development of materials that can break down into smaller, non-toxic molecules under specific environmental conditions, a highly desirable characteristic for biomedical applications such as drug delivery vehicles and temporary implants, as well as for environmentally benign plastics.

Furthermore, the strategic placement of these cleavable linkages facilitates the chemical recycling of the resulting polymers. Through controlled depolymerization, it is possible to recover the monomer or other valuable chemical constituents, contributing to a circular economy for polymeric materials. Research in this area is focused on optimizing the degradation kinetics by modifying the polymer's microstructure and exploring catalytic systems that can efficiently break down the polymer into its constituent parts for repolymerization. While direct studies on polymers from this compound are emerging, extensive research on related cyclic ketene (B1206846) acetals and hemiacetal esters has demonstrated the viability of this approach for creating degradable and chemically recyclable polymers. rsc.orgnih.gov For instance, polymers derived from 4,4-disubstituted five-membered cyclic ketene hemiacetal esters have been shown to degrade under basic conditions and be chemically recycled back to their monomer precursors. rsc.orgnih.gov

Materials Exhibiting Reduced Polymerization Shrinkage

A significant challenge in the field of polymer chemistry, particularly in applications requiring high precision such as dental restorations and advanced adhesives, is the volumetric shrinkage that occurs during polymerization. This shrinkage can lead to the build-up of internal stress, microfracturing, and ultimately, failure of the material. The ring-opening polymerization of cyclic monomers like this compound offers a compelling solution to this problem.

Unlike the polymerization of conventional vinyl monomers, which involves the conversion of van der Waals distances between monomer molecules to shorter covalent bonds in the polymer chain, ring-opening polymerization involves the cleavage of a cyclic structure. This ring-opening process is often accompanied by a smaller decrease in volume, and in some cases, can even lead to a net expansion. This is because the density of the monomer is closer to that of the resulting polymer. While specific volumetric data for the polymerization of this compound is not yet widely reported, the principle is well-established for other ring-opening polymerizations of spiro compounds. This characteristic makes polymers derived from this spiroketal highly promising for applications where dimensional stability is critical.

Creation of Copolymers with Tunable Properties for Specialized Applications

The versatility of this compound is further expanded through its ability to undergo copolymerization with a wide array of other monomers. By strategically selecting comonomers, it is possible to fine-tune the properties of the resulting copolymers to meet the demands of specialized applications. For instance, copolymerization with hydrophilic monomers can enhance the biocompatibility and water-solubility of the polymer, which is crucial for biomedical applications. Conversely, copolymerization with rigid or crystalline monomers can improve the mechanical strength and thermal stability of the material.

The radical ring-opening copolymerization of related cyclic ketene acetals, such as 2-methylene-1,3-dioxepane, with various vinyl monomers has been successfully employed to create functional polyesters. rsc.orgresearchgate.netresearchgate.net This approach allows for the introduction of specific functional groups along the polymer chain, enabling further chemical modification or influencing the material's interaction with its environment. The ability to create copolymers with a broad spectrum of properties, ranging from soft and flexible to hard and rigid, and with tailored degradability and functionality, opens up a vast design space for new materials.

Emerging Research Areas and Unexplored Reactivity Patterns

The full potential of this compound as a building block for advanced materials is still being uncovered. Several emerging research areas are poised to expand our understanding and application of this unique monomer.

Investigations into Novel Catalytic Transformations of the this compound Scaffold

While radical polymerization is a common method for polymerizing this compound, the exploration of novel catalytic systems could unlock new reactivity patterns and lead to polymers with unprecedented control over their architecture and properties. Research into transition metal catalysts, for example, could enable living or controlled polymerization, providing precise control over molecular weight and dispersity. Furthermore, enzymatic catalysis presents an exciting avenue for the green synthesis of polymers from this monomer, potentially offering high selectivity and milder reaction conditions. A study on the photoinitiated cationic double ring-opening polymerization of a related compound, 2-methylene-7-phenyl-1,4,6,9-tetraoxa-spiro[4.4]nonane, highlights the potential of alternative initiation methods to control the polymerization process. nih.gov

Exploration of Bio-Inspired Synthesis and Transformations

Nature provides a rich source of inspiration for the synthesis of complex molecules. The spiroketal motif is found in a variety of natural products with potent biological activities. researchgate.netrsc.orgrsc.org Bio-inspired synthetic strategies, which mimic biosynthetic pathways, could offer more efficient and stereoselective routes to this compound and its derivatives. For example, the synthesis of spiroketals from natural precursors like lanosterol (B1674476) has been demonstrated. acs.orgnih.gov This approach could lead to the development of sustainable methods for producing this monomer from renewable resources. Furthermore, investigating the enzymatic transformations of the this compound scaffold could reveal novel bioactive compounds or new polymeric materials with unique functionalities. The synthesis of 1,4-dioxaspiro[4.4]nonane derivatives from oleic acid is an example of utilizing natural feedstocks. researchgate.net

Advanced Characterization Techniques for Understanding Complex Spiroketal Polymers

A thorough understanding of the structure-property relationships in polymers derived from this compound is crucial for their rational design and application. Advanced characterization techniques are essential for elucidating the complex architectures of these polymers. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the polymer's microstructure, including the extent of ring-opening and the stereochemistry of the polymer chain. Techniques such as Size Exclusion Chromatography (SEC) coupled with multi-angle light scattering (MALS) can determine the absolute molecular weight and size distribution of the polymers. Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are vital for understanding the thermal properties and stability of these materials. The mechanism of polymerization for related spiro compounds has been investigated using real-time FT-IR and NMR spectroscopic analysis. nih.gov

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